An In-depth Technical Guide to 1-(2,2-Difluoroethyl)azetidin-3-ol: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 1-(2,2-Difluoroethyl)azetidin-3-ol: A Privileged Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,2-Difluoroethyl)azetidin-3-ol (CAS Number: 1343061-06-2), a fluorinated azetidine derivative of significant interest in medicinal chemistry. The strategic incorporation of both a strained azetidine ring and a difluoroethyl moiety confers unique physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics. This document will delve into the rationale behind its design, propose a viable synthetic pathway, and explore its potential applications in drug discovery, supported by a thorough review of the roles of its constituent chemical motifs.
Introduction: The Convergence of a Strained Ring and a Strategic Fluorination Pattern
The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. 1-(2,2-Difluoroethyl)azetidin-3-ol emerges as a molecule of interest at the intersection of two powerful strategies in drug design: the use of strained heterocyclic scaffolds and the incorporation of fluorine.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence as a versatile scaffold in drug discovery.[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a distinct advantage over more traditional, larger saturated heterocycles.[2] This constrained conformation can lead to enhanced binding to biological targets and improved metabolic stability.[1] Several approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, underscoring its therapeutic relevance.[1]
Concurrently, the introduction of fluorine into drug molecules is a widely employed and highly effective strategy to modulate a compound's properties.[3][4] The unique electronic characteristics of fluorine, being the most electronegative element, can significantly alter the pKa, lipophilicity, and metabolic stability of a molecule.[4][5] The difluoroethyl group, in particular, can serve as a bioisostere for other functional groups and can block metabolic "soft spots," thereby prolonging the half-life of a drug.[3][6]
This guide will provide a detailed examination of 1-(2,2-Difluoroethyl)azetidin-3-ol, a molecule that synergistically combines the benefits of the azetidine scaffold with the advantageous properties of fluorine.
Physicochemical Properties
While experimental data for 1-(2,2-Difluoroethyl)azetidin-3-ol is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure. These predicted values provide a useful starting point for understanding its behavior in biological systems.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₉F₂NO | PubChem[7] |
| Molecular Weight | 137.13 g/mol | PubChem[7] |
| XLogP3 | -0.3 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
| Topological Polar Surface Area | 32.3 Ų | PubChem[7] |
| Predicted Boiling Point | 170.7 ± 15.0 °C | ChemicalBook[8] |
| Predicted Density | 1.142 ± 0.06 g/cm³ | ChemicalBook[8] |
The predicted low XLogP3 value suggests that 1-(2,2-Difluoroethyl)azetidin-3-ol is likely to be a polar molecule with good aqueous solubility, a desirable characteristic for many drug candidates. The presence of both hydrogen bond donors and acceptors indicates its potential to form favorable interactions with biological targets.
Proposed Synthesis Pathway
Step 1: N-Alkylation of Azetidin-3-ol
The key transformation is the nucleophilic substitution of a suitable 2,2-difluoroethylating agent by the secondary amine of azetidin-3-ol.
Figure 1: Proposed N-alkylation of azetidin-3-ol.
Proposed Experimental Protocol:
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To a solution of azetidin-3-ol (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes.
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Add a solution of a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2,2-difluoroethyl iodide (1.1 eq), dropwise to the reaction mixture.
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Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(2,2-Difluoroethyl)azetidin-3-ol.
Causality Behind Experimental Choices:
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Solvent: Aprotic polar solvents like ACN or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
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Base: A non-nucleophilic base is crucial to deprotonate the azetidine nitrogen, increasing its nucleophilicity, without competing in the alkylation reaction.
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Alkylating Agent: 2,2-Difluoroethyl triflate is a highly reactive electrophile, making it an excellent choice for this alkylation. Alternatively, 2,2-difluoroethyl iodide could be used, potentially requiring harsher reaction conditions.
Potential Applications in Drug Discovery
The unique combination of the azetidine ring and the difluoroethyl group in 1-(2,2-Difluoroethyl)azetidin-3-ol makes it a highly attractive building block for the synthesis of novel drug candidates across various therapeutic areas.
As a Scaffold for Bioactive Molecules
The hydroxyl group at the 3-position of the azetidine ring serves as a convenient handle for further functionalization. This allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program.
Figure 2: Potential functionalization of 1-(2,2-Difluoroethyl)azetidin-3-ol.
Improving Pharmacokinetic Properties
The incorporation of the 1-(2,2-difluoroethyl)azetidin-3-ol moiety into a larger molecule can be a strategic move to enhance its drug-like properties.
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Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoroethyl group resistant to metabolic oxidation.[4] This can lead to a longer in vivo half-life and improved bioavailability.
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Lipophilicity and Solubility: The introduction of fluorine can modulate the lipophilicity of a compound, which is a critical parameter for membrane permeability and oral absorption.[3] While highly fluorinated groups can increase lipophilicity, the difluoroethyl group offers a more nuanced modification.
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Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and potency.[4][9]
Safety and Handling
Conclusion
1-(2,2-Difluoroethyl)azetidin-3-ol represents a promising and versatile building block for contemporary drug discovery. Its unique structural features, combining a strained azetidine ring with a metabolically robust difluoroethyl group, offer a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. While further experimental validation of its properties and reactivity is warranted, the foundational principles of its design strongly suggest its utility in the development of next-generation pharmaceuticals.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Role of Fluorine in Drug Design and Drug Action.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- How Is Fluorine Used in the Medical Field? Inhance Technologies.
- Substituted Azetidines in Drug Discovery. Life Chemicals.
- Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100062.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. ChemBK.
- Azetidin-3-ol synthesis. ChemicalBook.
- Frigola, J., Torrens, A., Castrillo, J. A., & Garcia-Granda, S. (2000). Synthesis of azetidine derivatives.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Preparation of 1-substituted azetidin-e-ol derivitives.
- 1-(2,2-difluoroethyl)azetidin-3-ol. PubChem.
- 1-(2,2,2-Trifluoroethyl)azetidin-3-ol. MySkinRecipes.
- Azetidin-3-ol. ChemicalBook.
Sources
- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1343973-39-6|1-(2,2-Difluoroethyl)azetidin-3-amine|BLD Pharm [bldpharm.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. PubChemLite - 1-(2,2-difluoroethyl)azetidin-3-ol (C5H9F2NO) [pubchemlite.lcsb.uni.lu]
- 8. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 9. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]

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